(1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate
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Overview
Description
(1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by a cyclohexyl ring substituted with a methyl group and an isopropyl group, along with a palmitate ester. Its molecular structure contributes to its distinct physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate typically involves the esterification of (1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexanol with palmitic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or other substituted products.
Scientific Research Applications
(1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of cosmetics, lubricants, and other specialty chemicals
Mechanism of Action
The mechanism of action of (1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering membrane fluidity, or interacting with cellular receptors. These interactions can lead to changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1alpha,2beta,5alpha)-: A structurally similar compound with different functional groups.
Menthol: Shares a similar cyclohexyl structure but differs in its functional groups and applications.
Uniqueness
(1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate is unique due to its specific ester linkage with palmitic acid, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .
Properties
CAS No. |
96097-19-7 |
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Molecular Formula |
C26H50O2 |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] hexadecanoate |
InChI |
InChI=1S/C26H50O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(27)28-25-21-23(4)19-20-24(25)22(2)3/h22-25H,5-21H2,1-4H3/t23-,24+,25-/m0/s1 |
InChI Key |
VGLJQMIPINKCBI-GVAUOCQISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1C[C@H](CC[C@@H]1C(C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C |
Origin of Product |
United States |
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